molecular formula C14H18Cl2N2S B1414579 N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide CAS No. 2197054-38-7

N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide

Cat. No. B1414579
CAS RN: 2197054-38-7
M. Wt: 317.3 g/mol
InChI Key: KOADYDGOALHIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide”, also known as DCA, is a chemical compound that belongs to the class of azepane derivatives. Its molecular formula is C14H18Cl2N2S . The compound is a white solid that is soluble in organic solvents such as ethanol and methanol.


Molecular Structure Analysis

The molecular formula of “N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide” is C14H18Cl2N2S . The average mass is 317.277 Da and the monoisotopic mass is 316.056763 Da .

Scientific Research Applications

  • Protein Kinase Inhibition :

    • N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide derivatives have been studied for their potential as inhibitors of Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). This research is significant because of the role these kinases play in various cellular processes, including the regulation of metabolism, cell survival, and proliferation. The studies involved structure-based optimization of azepane derivatives, demonstrating their potential in targeted therapies (Breitenlechner et al., 2004).
  • Anticancer Activity :

    • Research into homopiperazine derivatives, closely related to azepane-carbothioamide, has shown promising results in the development of new anticancer agents. These derivatives were evaluated for their anti-cancer activity, offering insights into the potential therapeutic applications of azepane-carbothioamide derivatives in cancer treatment (Teimoori et al., 2011).
  • Interaction with DNA :

    • Carbothioamide derivatives have been analyzed for their ability to interact with DNA through an intercalation mechanism. This is particularly significant in understanding how these compounds can influence biological processes at the molecular level, such as the photo-degradation of DNA (Muthuraj & Umadevi, 2018).
  • Antimicrobial Activity :

    • Several studies have explored the antimicrobial potential of carbothioamide derivatives. These compounds have shown effectiveness against various bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Sani & Yahaya, 2016).
  • Chemical Synthesis and Catalysis :

    • Azepane and its derivatives play a significant role in chemical synthesis and catalysis. They are used in enantioselective synthesis and functionalization, which are crucial in drug discovery and the development of bioactive compounds (Jain et al., 2016).
  • Environmental Applications :

    • Azepane-carbothioamide derivatives like Molinate have been studied for their environmental impact, particularly in agriculture. Understanding the degradation and interaction of these compounds in the environment is crucial for sustainable farming practices (Paiva et al., 2015).

properties

IUPAC Name

N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2S/c1-10-8-11(15)9-12(16)13(10)17-14(19)18-6-4-2-3-5-7-18/h8-9H,2-7H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOADYDGOALHIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)N2CCCCCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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